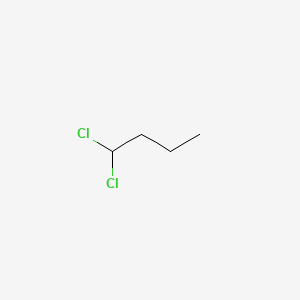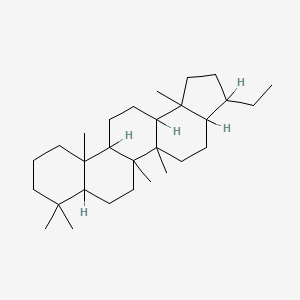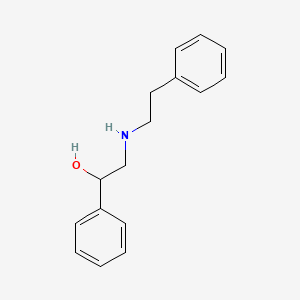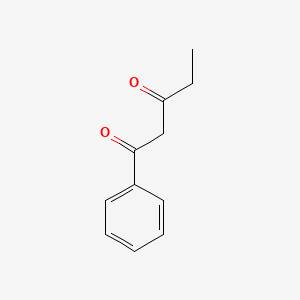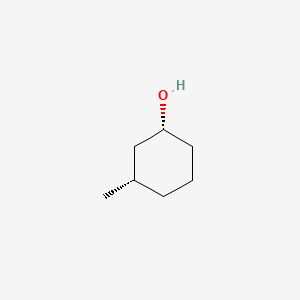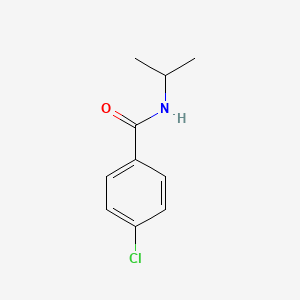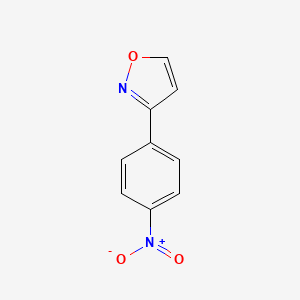
3-(4-Nitrophenyl)isoxazole
Overview
Description
3-(4-Nitrophenyl)isoxazole is a chemical compound with the formula C9H6N2O3 . It is a solid substance and is used in early discovery research .
Synthesis Analysis
The synthesis of isoxazole derivatives, including 3-(4-Nitrophenyl)isoxazole, has been a subject of interest in medicinal chemistry. The most common methods involve the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .Molecular Structure Analysis
The molecular formula of 3-(4-Nitrophenyl)isoxazole is C9H6N2O3 . The SMILES string representation is [O-]N+c1ccc(cc1)-c2ccon2 .Chemical Reactions Analysis
The construction of the isoxazole ring, such as in 3-(4-Nitrophenyl)isoxazole, involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis
3-(4-Nitrophenyl)isoxazole is a solid substance . Its molecular weight is 190.16 .Scientific Research Applications
Antimicrobial Activity
Isoxazole, the core structure of 3-(4-Nitrophenyl)isoxazole, has been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial activity . The antimicrobial properties of isoxazole derivatives have been explored in various research studies, where they have been synthesized using different substituted chalcones and screened for their antimicrobial activity .
Anti-cancer Properties
Isoxazole derivatives have also been associated with anti-cancer properties . The presence of the isoxazole ring in the structure of 3-(4-Nitrophenyl)isoxazole could potentially contribute to its anti-cancer activity, although specific studies on this compound are needed to confirm this.
Anti-inflammatory and Anti-hypertensive Activities
Isoxazole compounds have been found to possess anti-inflammatory and anti-hypertensive activities . These properties could potentially be present in 3-(4-Nitrophenyl)isoxazole, making it a compound of interest in the development of new therapeutic agents.
Anti-HIV Properties
Isoxazole derivatives have been reported to exhibit anti-HIV properties . This suggests that 3-(4-Nitrophenyl)isoxazole could potentially be used in the development of new anti-HIV drugs.
Anti-tubercular Properties
Isoxazole compounds have been associated with anti-tubercular properties . This suggests that 3-(4-Nitrophenyl)isoxazole could potentially be used in the development of new anti-tubercular drugs.
Material Science Applications
Isoxazole compounds have been used in the creation of materials exhibiting liquid crystalline properties . This suggests that 3-(4-Nitrophenyl)isoxazole could potentially be used in the development of new materials with unique properties.
Mechanism of Action
Target of Action
This compound belongs to a class of molecules known as isoxazoles, which are often used in medicinal chemistry due to their diverse biological activities . .
Mode of Action
Isoxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions
Biochemical Pathways
Isoxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects . These activities suggest that isoxazoles may affect multiple biochemical pathways, but the exact mechanisms remain to be determined.
Result of Action
Given the diverse biological activities of isoxazole derivatives , this compound could potentially exert a wide range of effects on cells
Safety and Hazards
Future Directions
The synthesis and use of isoxazole derivatives, including 3-(4-Nitrophenyl)isoxazole, continue to be a significant area of research due to their synthetic availability, unique chemical and biological properties, and widespread practical use . The development of metal-free synthetic routes for the synthesis of isoxazoles is one of the recent trends .
properties
IUPAC Name |
3-(4-nitrophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-6-14-10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAAKZGOIOIOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345549 | |
| Record name | 3-(4-Nitrophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)isoxazole | |
CAS RN |
4264-05-5 | |
| Record name | 3-(4-Nitrophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


